Epocarbazolin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

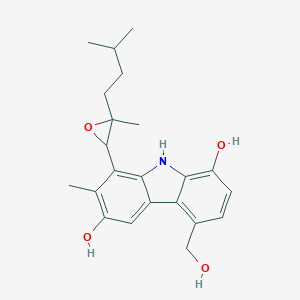

エポカルバゾリン-Aは、Streptomyces anulatus T688-8菌から単離された天然のカルバゾールアルカロイドです。 それは酵素5-リポキシゲナーゼに対する強力な阻害作用で知られており、喘息や乾癬などの炎症性およびアレルギー性疾患の治療のための有望な候補となっています .

準備方法

合成経路と反応条件

エポカルバゾリン-Aは、遷移金属触媒反応を用いて合成することができます。最も一般的な方法は、鉄媒介またはパラジウム触媒による環化反応です。 これらの方法は、遷移金属媒介または触媒によるカップリング反応によって組み合わせることができる官能基化されたビルディングブロックの利点を提供します .

工業生産方法

エポカルバゾリン-Aの工業生産は、Streptomyces anulatus T688-8菌を用いた発酵プロセスを含みます。 この菌は、化学的に定義された培地または天然の有機培地で培養され、その化合物は培養ブロスから分離されます .

化学反応の分析

反応の種類

エポカルバゾリン-Aは、以下を含む様々な化学反応を起こします。

酸化: エポキシドを形成するために酸化することができます。

還元: ジヒドロ誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

形成される主な生成物

酸化: エポキシドの形成。

還元: ジヒドロ誘導体の形成。

置換: 様々な置換カルバゾール誘導体の形成.

科学研究アプリケーション

エポカルバゾリン-Aには、いくつかの科学研究アプリケーションがあります。

化学: 新しい合成方法の開発のためのリード化合物として使用されます。

生物学: 炎症反応に関与する酵素である5-リポキシゲナーゼを阻害する役割について研究されています。

医学: 喘息、乾癬、その他の炎症性疾患の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Epocarbazolin A is a compound that has garnered interest in various scientific fields due to its potential applications. This article will explore its applications in scientific research, particularly in pharmacology, medicinal chemistry, and environmental science. Comprehensive data tables and case studies will be included to provide a well-rounded understanding of the compound's significance.

Pharmacological Applications

This compound has shown promise in pharmacological research, particularly in the following areas:

- Anticancer Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structure can be modified to enhance efficacy and reduce toxicity. Researchers are exploring:

- Structure-Activity Relationship (SAR) : By altering functional groups on the this compound scaffold, scientists aim to improve its biological activity and selectivity towards specific targets.

- Formulation Development : Efforts are underway to develop effective delivery systems for this compound to enhance its bioavailability and therapeutic index.

Environmental Applications

This compound's chemical properties also make it relevant in environmental science:

- Pollutant Degradation : Studies have investigated the use of this compound in catalyzing the degradation of environmental pollutants, showcasing its potential in bioremediation efforts.

- Bioindicator Development : Its interaction with various biological systems may help in developing bioindicators for assessing environmental health.

Case Study 1: Anticancer Research

A research team investigated the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans, results indicated that the compound exhibited significant inhibitory effects at low concentrations. This highlights its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotection

A neuroprotective study involving primary neuronal cultures treated with this compound showed reduced markers of oxidative stress compared to untreated cultures. This suggests that this compound could be further explored for therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Modifications

| Modification Type | Change Made | Resulting Activity |

|---|---|---|

| Alkyl Group Addition | Methyl group | Increased potency |

| Halogen Substitution | Fluorine | Enhanced selectivity |

作用機序

エポカルバゾリン-Aは、酵素5-リポキシゲナーゼ (5-LOX) を阻害することによってその効果を発揮します。この酵素は、アラキドン酸の代謝に関与し、炎症やアレルギー反応の化学メディエーターであるロイコトリエンを生成します。 5-LOXを阻害することによって、エポカルバゾリン-Aはロイコトリエンの産生を抑制し、炎症やアレルギー症状を軽減します .

類似の化合物との比較

類似の化合物

- カルバゾキノシンC

- カルバゾマデュリンAおよびB

- ネオカラゾスタチンB

- カルキノスタチンA

ユニークさ

エポカルバゾリン-Aは、強力な5-リポキシゲナーゼ阻害活性と、側鎖にエポキシドを含む新規の置換パターンにより、カルバゾールアルカロイドの中でユニークです。 このユニークな構造は、酵素阻害剤としての高い特異性と効力に貢献しています .

類似化合物との比較

Similar Compounds

- Carbazoquinocin C

- Carbazomadurin A and B

- Neocarazostatin B

- Carquinostatin A

Uniqueness

Epocarbazolin-A is unique among carbazole alkaloids due to its potent 5-lipoxygenase inhibitory activity and its novel substitution pattern, which includes an epoxide in the side chain. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .

生物活性

Epocarbazolin A is a novel compound derived from the actinomycete Streptomyces anulatus T688-8, recognized for its biological activities, particularly as a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, especially in inflammatory diseases and possibly in cancer treatment.

This compound features a unique carbazole structure with an epoxide group in its side chain, which is significant for its biological activity. The compound's structural characteristics allow it to interact effectively with 5-LOX, inhibiting its activity and thereby reducing leukotriene synthesis. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.

Inhibition of 5-Lipoxygenase

Research indicates that this compound exhibits strong inhibitory effects on rat 5-LOX, with an IC50 value indicating potent activity. The mechanism involves binding to the enzyme, preventing the conversion of arachidonic acid into leukotrienes. This property positions this compound as a promising candidate for treating diseases where leukotrienes contribute to pathophysiology.

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 5-Lipoxygenase | <1 | Potent inhibitor |

| Epocarbazolin B | 5-Lipoxygenase | Not specified | Moderate inhibitor |

Antibacterial Activity

While primarily noted for its anti-inflammatory properties, this compound also displays weak antibacterial activity. Studies suggest that although it may not be suitable as a standalone antibacterial agent, it could be beneficial in combination therapies where inflammation plays a role in infection.

In Vivo Studies

- Inflammatory Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and symptoms. These studies highlight its potential utility in managing chronic inflammatory conditions.

- Bone Healing : Another area of investigation involves the modulation of bone healing processes. By inhibiting 5-LOX, this compound has been shown to promote osteogenesis, suggesting potential applications in bone fracture healing and osteoporosis management.

Synthesis and Evaluation

The total synthesis of this compound has been achieved successfully, allowing for further biological evaluation. The compound's synthesis involved asymmetric epoxidation techniques which are crucial for obtaining the desired biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the carbazole core can significantly alter biological activity. For instance, variations in substituents on the side chain have been shown to impact both 5-LOX inhibition and antibacterial efficacy.

特性

CAS番号 |

146935-39-9 |

|---|---|

分子式 |

C22H27NO4 |

分子量 |

369.5 g/mol |

IUPAC名 |

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol |

InChI |

InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3 |

InChIキー |

JFHJFCCMTNIENN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |

正規SMILES |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |

同義語 |

epocarbazolin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。